2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclopentyloxy group attached to the pyrimidine ring at the 2-position and a carboxylic acid group at the 5-position .
Vorbereitungsmethoden
The synthesis of 2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with cyclopentanol in the presence of a base to form 2-(cyclopentyloxy)pyrimidine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 5-position . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
2-(Cyclopentyloxy)pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives, such as:
2-(Cyclohexyloxy)pyrimidine-5-carboxylic acid: Similar in structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
2-(Methoxy)pyrimidine-5-carboxylic acid: Contains a methoxy group instead of a cyclopentyloxy group.
2-(Ethoxy)pyrimidine-5-carboxylic acid: Contains an ethoxy group instead of a cyclopentyloxy group.
The uniqueness of this compound lies in its specific substituent groups, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
1072855-43-6 |
---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-cyclopentyloxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)7-5-11-10(12-6-7)15-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,13,14) |
InChI-Schlüssel |
GPKDHSFGOCKTSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=NC=C(C=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.